molecular formula C39H48O9 B12307288 [17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate

[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate

Cat. No.: B12307288
M. Wt: 660.8 g/mol
InChI Key: FZGSUBLWWNCYEU-BUHFOSPRSA-N
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Description

[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[116102,1106,10016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate is a complex organic compound with a unique structure that combines multiple functional groups, including acetyloxy, ethoxy, furan, hydroxy, and phenylprop-2-enoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

    Formation of the core structure: This step involves the construction of the pentacyclic core through a series of cyclization reactions.

    Functional group modifications: Introduction of the acetyloxy, ethoxy, and hydroxy groups through selective functionalization reactions.

    Attachment of the furan and phenylprop-2-enoate groups: These groups are introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The phenylprop-2-enoate group can be reduced to a phenylpropanoate.

    Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the phenylprop-2-enoate group would yield a phenylpropanoate.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound’s potential bioactivity makes it a candidate for drug development. Its multiple functional groups may interact with various biological targets, leading to potential therapeutic effects.

Medicine

In medicine, the compound could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its complex structure may allow it to interact with multiple molecular targets, enhancing its therapeutic potential.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its multiple functional groups may allow for the creation of polymers or other materials with specific characteristics.

Mechanism of Action

The mechanism of action of [17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to bind to different enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate apart from these similar compounds is its complex pentacyclic structure and the presence of multiple functional groups. This unique combination allows for a broader range of chemical reactions and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C39H48O9

Molecular Weight

660.8 g/mol

IUPAC Name

[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C39H48O9/c1-7-44-32-18-28-38(5)30(48-31(41)14-13-24-11-9-8-10-12-24)19-29(46-23(3)40)37(4)21-45-34(35(37)38)36(42)39(28,6)33-22(2)26(17-27(33)47-32)25-15-16-43-20-25/h8-16,20,26-30,32,34-36,42H,7,17-19,21H2,1-6H3/b14-13+

InChI Key

FZGSUBLWWNCYEU-BUHFOSPRSA-N

Isomeric SMILES

CCOC1CC2C3(C(CC(C4(C3C(C(C2(C5=C(C(CC5O1)C6=COC=C6)C)C)O)OC4)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C

Canonical SMILES

CCOC1CC2C3(C(CC(C4(C3C(C(C2(C5=C(C(CC5O1)C6=COC=C6)C)C)O)OC4)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C

Origin of Product

United States

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